molecular formula C14H18Cl2N2O B1423760 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride CAS No. 1303968-32-2

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride

Cat. No.: B1423760
CAS No.: 1303968-32-2
M. Wt: 301.2 g/mol
InChI Key: LSGSGPRJCQLBTQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of 8-piperazin-1-YL-naphthalen-2-OL dihydrochloride follows established IUPAC conventions for complex heterocyclic compounds. The dihydrochloride salt bears the CAS registry number 1303968-32-2, while its corresponding free base is registered under CAS number 189350-02-5. The IUPAC name for the dihydrochloride salt is designated as 8-(1-piperazinyl)-2-naphthol dihydrochloride, reflecting the structural connectivity between the piperazine ring and the naphthalene scaffold. The alternative nomenclature 8-piperazin-1-ylnaphthalen-2-ol dihydrochloride is also recognized in chemical databases, demonstrating the flexibility in naming conventions for this compound.

The free base compound, without the hydrochloride counterions, is systematically named as 8-piperazin-1-ylnaphthalen-2-ol according to IUPAC guidelines. This nomenclature clearly indicates the substitution pattern, where the piperazine moiety is attached to the 8-position of the naphthalene ring system, while the hydroxyl group occupies the 2-position. The numerical designation system in IUPAC nomenclature provides unambiguous identification of the substitution sites, crucial for distinguishing this compound from potential regioisomers.

Chemical database entries reveal consistent molecular identifiers across multiple platforms. The InChI code for the free base is documented as InChI=1S/C14H16N2O/c17-12-5-4-11-2-1-3-14(13(11)10-12)16-8-6-15-7-9-16/h1-5,10,15,17H,6-9H2, providing a standardized representation of the molecular structure. The InChI key JHFGCEGHEXXYGB-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.

Property Dihydrochloride Salt Free Base
CAS Number 1303968-32-2 189350-02-5
IUPAC Name 8-(1-piperazinyl)-2-naphthol dihydrochloride 8-piperazin-1-ylnaphthalen-2-ol
MDL Number MFCD18914372 MFCD09701332
InChI Key LSGSGPRJCQLBTQ-UHFFFAOYSA-N JHFGCEGHEXXYGB-UHFFFAOYSA-N

Molecular Formula and Structural Isomerism Considerations

The molecular formula of this compound is C14H18Cl2N2O, with a molecular weight of 301.21 grams per mole. This formula reflects the addition of two hydrochloric acid molecules to the parent base compound, which possesses the molecular formula C14H16N2O and a molecular weight of 228.29 grams per mole. The structural composition encompasses three distinct molecular components: a naphthalene ring system, a piperazine heterocycle, and a phenolic hydroxyl group.

The naphthalene portion of the molecule provides a bicyclic aromatic foundation consisting of two fused benzene rings. This aromatic system contributes significantly to the compound's planar geometry and electronic properties. The hydroxyl group attached to the 2-position of the naphthalene ring introduces phenolic character, which influences both the compound's acidity and its potential for hydrogen bonding interactions. Research on naphthol isomers demonstrates that the position of hydroxyl substitution significantly affects molecular properties, with 2-naphthol exhibiting distinct characteristics compared to its 1-naphthol isomer.

The piperazine moiety represents a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions. This structural feature introduces basicity to the molecule and provides sites for protonation and salt formation. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atoms capable of pyramidal inversion under normal conditions. The connection between the piperazine ring and the naphthalene system occurs through a carbon-nitrogen bond linking the 1-position of piperazine to the 8-position of naphthalene.

Structural isomerism considerations for this compound encompass multiple dimensions of molecular variation. Positional isomerism could theoretically arise from different attachment sites of the piperazine ring on the naphthalene scaffold, with positions 1, 3, 4, 5, 6, 7, and 8 representing potential alternatives to the observed 8-substitution pattern. Similarly, the hydroxyl group could occupy any of the eight possible positions on the naphthalene ring, though the 2-position represents the actual substitution site in this compound. The combination of these substitution patterns generates numerous potential regioisomers, each with distinct physicochemical properties.

Structural Component Formula Contribution Key Features
Naphthalene core C10H6 Bicyclic aromatic system
Piperazine ring C4H8N2 Six-membered heterocycle
Hydroxyl group OH Phenolic functionality
Hydrochloride salts 2HCl Counterions for protonated nitrogens

Salt Formation Rationale: Protonation Sites and Counterion Effects

The formation of the dihydrochloride salt of 8-piperazin-1-YL-naphthalen-2-OL involves protonation of the basic nitrogen atoms within the piperazine ring system. Research on piperazine basicity reveals that unsubstituted piperazine exhibits two distinct protonation constants, with pKa values of approximately 9.73 and 5.35 at 25 degrees Celsius. These values correspond to the sequential protonation of the two nitrogen atoms in the piperazine ring, with the first protonation occurring more readily than the second due to electrostatic repulsion between the positively charged sites.

The specific substitution pattern in 8-piperazin-1-YL-naphthalen-2-OL significantly influences the basicity of the piperazine nitrogen atoms. Studies on piperazine-containing compounds demonstrate that nearby aromatic systems and electron-withdrawing groups can substantially modulate pKa values. The naphthalene ring system, being electron-rich and aromatic, affects the electronic environment of the adjacent piperazine nitrogen through both inductive and resonance effects. Research on similar compounds shows that aromatic substitution typically reduces piperazine basicity compared to the unsubstituted parent compound.

Experimental investigations of piperazine-containing molecules reveal that the presence of aromatic substituents can lower pKa values by 1-3 units compared to simple alkyl-substituted piperazines. For compounds containing carbonyl-piperazine-alkyl moieties, measured pKa values typically range from 6.77 to 7.14, substantially lower than unsubstituted piperazine. The electron-withdrawing nature of aromatic systems and their ability to delocalize electron density contributes to this basicity reduction.

The formation of the dihydrochloride salt serves multiple practical purposes in pharmaceutical and research contexts. Salt formation enhances water solubility compared to the free base, facilitating dissolution and handling in aqueous media. The crystalline nature of hydrochloride salts typically provides improved stability and shelf life compared to free base forms. Additionally, the defined stoichiometry of the dihydrochloride salt ensures consistent composition and reproducible experimental results.

Counterion effects in the dihydrochloride salt influence both the solid-state properties and solution behavior of the compound. Chloride ions form ionic interactions with the protonated nitrogen atoms, contributing to the overall lattice energy and crystal packing arrangements. In aqueous solution, the chloride counterions dissociate from the protonated piperazine nitrogens, allowing for pH-dependent equilibria between protonated and neutral species.

Protonation Parameter Value Reference Compound
Piperazine pKa1 9.73 Unsubstituted piperazine
Piperazine pKa2 5.35 Unsubstituted piperazine
Aromatic-substituted pKa range 6.77-7.14 Carbonyl-piperazine derivatives
pH for 50% protonation 7.5 (typical) Physiological conditions

Properties

IUPAC Name

8-piperazin-1-ylnaphthalen-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2ClH/c17-12-5-4-11-2-1-3-14(13(11)10-12)16-8-6-15-7-9-16;;/h1-5,10,15,17H,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGSGPRJCQLBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

A common approach involves direct nucleophilic substitution of a halogenated naphthalene derivative (e.g., 8-chloronaphthalen-2-ol) with piperazine under reflux conditions in polar solvents such as isopropanol or acetonitrile.

  • The reaction is typically performed with an excess of piperazine to drive the substitution to completion.
  • The reaction temperature ranges from ambient to reflux (~80–100 °C).
  • After completion, the reaction mixture is cooled, and the product is precipitated or extracted.

Palladium-Catalyzed Amination

Alternatively, palladium(II)-catalyzed Buchwald–Hartwig amination is employed for coupling piperazine with aryl halides such as 2-bromonaphthalene derivatives.

  • This method uses palladium catalysts and ligands under inert atmosphere.
  • It provides high regioselectivity and yields for the formation of aryl-piperazine bonds.

Salt Formation and Purification

After the formation of the free base 8-piperazin-1-yl-naphthalen-2-ol, the compound is converted into its dihydrochloride salt by:

  • Addition of hydrochloric acid gas or aqueous HCl to the free base in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • The dihydrochloride salt precipitates out due to decreased solubility.
  • The solid is filtered, washed with cold solvent, and dried under vacuum.
  • Recrystallization from ethanol or ethanol/ether mixtures is commonly used to improve purity.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Description
1. Halogenation Treatment of naphthalen-2-ol with formaldehyde and HCl gas to form 8-chloromethyl derivative Introduces a reactive site for substitution
2. N-Alkylation Reaction of 8-chloromethyl naphthalen-2-ol with piperazine in refluxing isopropanol or acetonitrile Formation of 8-piperazin-1-yl-naphthalen-2-ol
3. Salt formation Treatment with HCl in ethanol to obtain dihydrochloride salt Precipitation and isolation of pure product
4. Purification Recrystallization from ethanol Enhances purity and crystallinity

Reaction Optimization and Yields

  • The reaction time varies from 4 to 12 hours depending on temperature and solvent.
  • Use of bases such as triethylamine or potassium carbonate can facilitate N-alkylation and improve yields.
  • Yields for the free base intermediate typically range from 60% to 85%.
  • Final dihydrochloride salt yields after recrystallization are reported between 70% and 90%.

Analytical Characterization

The compound is characterized by:

Summary Table of Preparation Methods

Preparation Aspect Method Details Notes
Starting material Naphthalen-2-ol or halogenated derivatives Hydroxyl group enables substitution
Piperazine introduction Nucleophilic substitution or Pd-catalyzed amination Reflux in isopropanol or acetonitrile
Salt formation Reaction with HCl gas or aqueous HCl in ethanol Precipitates dihydrochloride salt
Purification Recrystallization from ethanol or ethanol/ether mixtures Improves purity and crystallinity
Typical yields 60–85% (free base), 70–90% (dihydrochloride salt) Dependent on reaction conditions
Characterization techniques NMR, MS, melting point, elemental analysis, chromatography Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinone derivatives, while substitution reactions produce various substituted naphthalenes .

Scientific Research Applications

Pharmacological Applications

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride has shown promise in various pharmacological applications:

  • Anticancer Activity :
    • Research indicates that derivatives of naphthalene, including this compound, can exhibit significant anticancer properties. For instance, studies have reported that certain piperazine-linked naphthalimide derivatives demonstrate potent cytotoxicity against breast cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase-II activity .
  • Neuropharmacology :
    • The compound has been explored for its effects on neurotransmitter receptors, particularly dopamine receptors (D2 and D3). It has shown binding affinities that suggest potential use in treating neurological disorders such as Parkinson's disease .
  • Antimicrobial Activity :
    • Similar compounds have been identified with antimicrobial properties against various bacterial strains, indicating that this compound could also possess similar activities .

Synthesis and Mechanism of Action

The synthesis typically involves a reaction between 2-naphthol and piperazine under specific conditions to yield the desired product. The mechanism of action is believed to involve modulation of enzyme activity or receptor binding, leading to diverse pharmacological effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell viability in breast cancer models
NeuropharmacologyBinds to D2 and D3 dopamine receptors
AntimicrobialExhibits activity against Salmonella typhi and Bacillus subtilis

Case Study: Anticancer Activity

A case study conducted on the anticancer properties of piperazine derivatives revealed that this compound analogs displayed significant cytotoxic effects on MCF-7 breast cancer cells. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between these compounds and target proteins involved in cancer progression .

Case Study: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers tested various piperazine derivatives for their affinity towards dopamine receptors. The results indicated that compounds similar to this compound exhibited selective binding to D3 receptors, suggesting potential therapeutic applications in managing conditions like schizophrenia or Parkinson's disease .

Mechanism of Action

The mechanism of action of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Table 1: Structural Comparison with Piperazine-Containing Compounds
Compound Name Core Structure Substituents/Functional Groups Salt Form Key Applications
8-Piperazin-1-YL-naphthalen-2-OL Naphthalene -OH (C2), -Piperazine (C8) Dihydrochloride Pharmaceutical intermediates
Ofloxacin N-Oxide Hydrochloride Benzoxazine -COOH, -F, -Piperazine N-oxide Hydrochloride Antibiotic impurity standard
2-[4-(Fmoc)piperazin-1-yl]acetic Acid Piperazine -Fmoc (C4), -CH2COOH None (free acid) Peptide synthesis
Azoamidine Initiators Azoamidine Varied aryl/alkyl groups, -propionamidine Dihydrochloride Polymerization initiators

Key Observations :

  • Naphthalene vs. Benzoxazine/Aromatic Cores : The naphthalene system in the target compound provides a planar, hydrophobic scaffold, contrasting with the fused benzoxazine ring in ofloxacin derivatives, which incorporates electronegative atoms (e.g., fluorine) for enhanced antimicrobial activity .
  • Salt Form : The dihydrochloride salt improves solubility compared to free bases (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid in ), similar to azoamidine initiators .
  • Functional Groups : The hydroxyl group at C2 in the target compound may facilitate hydrogen bonding, akin to carboxylic acid groups in ofloxacin impurities .

Physicochemical and Pharmacological Properties

Table 3: Property Comparison
Property 8-Piperazin-1-YL-naphthalen-2-OL Dihydrochloride Ofloxacin N-Oxide Hydrochloride Azoamidine Initiators
Solubility High (aqueous) Moderate (polar solvents) High (aqueous)
Stability Stable under dry conditions Sensitive to oxidation Light-sensitive
Bioactivity Likely CNS/pharmacological modulation Antimicrobial Non-biological (industrial)

Key Insights :

  • Solubility : The dihydrochloride salt form ensures superior water solubility, critical for drug formulation, as seen in both pharmaceutical impurities and industrial initiators .

Biological Activity

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a piperazine moiety linked to a naphthalene ring, specifically at the 8-position, which contributes to its pharmacological properties. Research has indicated potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₈Cl₂N₂O, with a molecular weight of approximately 270.21 g/mol. The compound can be synthesized through the reaction of 2-naphthol with piperazine in the presence of suitable solvents such as ethanol or dimethylformamide, often involving catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to modulate enzyme activity or bind to receptors, leading to various pharmacological effects. Ongoing studies aim to elucidate its full pharmacodynamic profile, including its interactions with dopamine receptors, which may contribute to neuroprotective effects .

Antimicrobial Activity

Research has demonstrated that 8-Piperazin-1-YL-naphthalen-2-OL exhibits antimicrobial properties against various bacterial strains. Its effectiveness in inhibiting bacterial growth makes it a candidate for further development as an antimicrobial agent in clinical settings.

Anticancer Properties

In studies targeting cancer cells, particularly breast cancer, compounds similar to 8-Piperazin-1-YL-naphthalen-2-OL have shown significant cytotoxic effects. For instance, derivatives were tested for their ability to inhibit PARP1 activity and induce apoptosis in cancer cells, indicating potential as therapeutic agents in oncology .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of piperazine derivatives, revealing that modifications can enhance their biological efficacy. For example, compounds with additional functional groups exhibited improved binding affinities for dopamine D2/D3 receptors, suggesting that structural alterations can optimize therapeutic potential .

Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in breast cancer cells by inhibiting PARP1 activity
NeuroprotectiveModulates dopamine receptor activity; potential for treating Parkinson's disease

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation systems are functional .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate with water for 15 minutes and seek medical attention .
  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing the purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm structural integrity and detect impurities. Compare peaks with reference standards (e.g., EP/Pharmaceutical-grade impurities) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity. Validate methods using spiked impurity samples (e.g., piperazine-related byproducts) .
  • Mass Spectrometry (MS) : Combine with HPLC (LC-MS) to identify low-abundance contaminants and verify molecular weight .

Q. What are the key considerations for synthesizing this compound in a research laboratory?

  • Methodological Answer :

  • Reagent Selection : Use high-purity piperazine derivatives and naphthol precursors to minimize side reactions. Pre-dry solvents (e.g., DMF, THF) to avoid hydrolysis .
  • Reaction Monitoring : Track progress via TLC or in-situ FTIR to detect intermediate formation. Adjust stoichiometry if unreacted starting material persists .
  • Purification : Recrystallize the product from ethanol/water mixtures to remove unreacted reagents. Confirm salt formation (dihydrochloride) via elemental analysis .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the synthesis design of this compound?

  • Methodological Answer :

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model energy barriers for key steps (e.g., piperazine coupling). Prioritize pathways with lower activation energies .
  • Solvent Optimization : Simulate solvent effects (e.g., polarity, dielectric constant) using COSMO-RS to identify solvents that improve yield and reduce byproducts .
  • Iterative Feedback : Integrate experimental results (e.g., failed reactions) into computational models to refine predictions (e.g., via machine learning algorithms) .

Q. What strategies resolve contradictions in solubility data for this compound across different studies?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent preparation (e.g., degassing, temperature control) to isolate variables causing discrepancies. Use USP-grade buffers for consistency .
  • Factorial Design : Apply a 2k^k factorial experiment to test interactions between pH, temperature, and ionic strength. Analyze via ANOVA to identify dominant factors .
  • Cross-Validation : Compare results across multiple analytical techniques (e.g., gravimetric vs. UV-Vis quantification) to rule out method-specific biases .

Q. How can researchers optimize reaction conditions for synthesizing this compound using Design of Experiments (DoE) principles?

  • Methodological Answer :

  • Screening Experiments : Use Plackett-Burman designs to identify critical parameters (e.g., temperature, catalyst loading). Narrow factors to 3–4 variables for optimization .
  • Response Surface Methodology (RSM) : Apply central composite design to model non-linear relationships (e.g., between reaction time and yield). Derive optimal conditions via ridge analysis .
  • Robustness Testing : Validate optimized conditions under slight perturbations (e.g., ±5°C temperature variation) to ensure reproducibility .

Data Management and Validation

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ pH probes, Raman spectroscopy) to detect deviations early .
  • Statistical Process Control (SPC) : Use control charts (e.g., X-bar and R charts) to track critical quality attributes (CQAs) like purity and particle size .
  • Root Cause Analysis : Apply fishbone diagrams to trace variability to specific sources (e.g., raw material suppliers, humidity fluctuations) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride
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8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.